4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol
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Overview
Description
4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-5-fluorobenzyl group and a hydroxyl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-fluorobenzyl chloride with piperidin-4-ol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-fluorobenzyl)piperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-(2-Chloro-5-fluorobenzyl)piperidin-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
Uniqueness
4-(2-Chloro-5-fluorobenzyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a 2-chloro-5-fluorobenzyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15ClFNO |
---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
4-[(2-chloro-5-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15ClFNO/c13-11-2-1-10(14)7-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
YTEDPPDEJQGRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=CC(=C2)F)Cl)O |
Origin of Product |
United States |
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